molecular formula C10H18O6 B14115626 Butane-1,4-diol; 2-propenoic acid

Butane-1,4-diol; 2-propenoic acid

Cat. No.: B14115626
M. Wt: 234.25 g/mol
InChI Key: OASGATRVPUDXHX-UHFFFAOYSA-N
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Comparison with Similar Compounds

1,4-Butanediol diacrylate can be compared with other similar compounds such as:

1,4-Butanediol diacrylate is unique due to its balance of flexibility, low viscosity, and excellent mechanical and chemical resistance properties .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing biodegradable polyesters derived from butane-1,4-diol?

Butane-1,4-diol is a key monomer in synthesizing biodegradable polymers like polybutylene succinate (PBS). A common approach involves polycondensation with dicarboxylic acids (e.g., butanedioic acid) using catalysts such as titanium tetrabutoxide. Characterization includes:

  • FTIR to confirm ester bond formation (C=O stretch at ~1710 cm⁻¹).
  • NMR (¹H and ¹³C) to verify monomer incorporation and chain structure.
  • Gel Permeation Chromatography (GPC) to determine molecular weight distribution. Process optimization may involve varying reaction temperatures (150–220°C) and vacuum conditions to remove byproducts (e.g., water) .

Q. How can researchers ensure the purity of 2-propenoic acid derivatives in organic synthesis?

For derivatives like (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid, purity is critical. Recommended methods include:

  • HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid.
  • Mass Spectrometry (MS) to confirm molecular ion peaks and fragmentation patterns.
  • Melting Point Analysis to compare with literature values (e.g., 178–180°C for pure crystals) .

Advanced Research Questions

Q. How can conflicting data on the inherent pharmacological effects of butane-1,4-diol (independent of GHB metabolism) be resolved?

Studies report contradictory results on whether butane-1,4-diol has intrinsic alcohol-like effects. To address this:

  • In Vivo Models : Compare behavioral effects (e.g., motor impairment) in rodents administered butane-1,4-diol alone vs. with ethanol. Monitor enzyme competition via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) activity assays .
  • Analytical Chemistry : Use GC-MS to quantify GHB and ethanol metabolites in blood/tissue samples.
  • Intracerebroventricular Injection : Isolate central vs. peripheral effects by bypassing systemic metabolism .

Q. What strategies optimize the mechanical properties of polyurethanes synthesized with butane-1,4-diol as a chain extender?

Butane-1,4-diol enhances phase separation in polyurethane films due to its rigid structure. Key approaches include:

  • Co-Extenders : Blend with diethylene glycol (DEG) to adjust tensile strength (e.g., Shore D hardness remains stable at ~80, but tensile strength drops from 45 MPa to 30 MPa with 50% DEG) .
  • Solvolysis Conditions : Adjust reaction time and temperature to control crosslinking density.
  • DSC/TGA : Analyze thermal transitions (Tg, Tm) and degradation profiles to correlate with mechanical performance .

Q. How can copolymer design with 2-propenoic acid improve thermal stability in acrylic-based materials?

2-Propenoic acid derivatives (e.g., butyl 2-propenoate) are used in copolymers for enhanced properties. Methodologies involve:

  • Radical Polymerization : Initiate with azobisisobutyronitrile (AIBN) at 70–90°C under inert atmospheres.
  • Monomer Ratios : Adjust 2-propenoic acid content to balance flexibility (e.g., 2-ethylhexyl 2-propenoate) and rigidity (e.g., methyl 2-methyl-2-propenoate).
  • DSC/TMA : Measure glass transition temperatures (Tg) and coefficient of thermal expansion to optimize stability .

Q. What analytical techniques are effective in assessing degradation products of butane-1,4-diol during storage?

Butane-1,4-diol degrades under heat or moisture, forming succinic acid or γ-butyrolactone. Key methods include:

  • Karl Fischer Titration : Quantify moisture content (<0.05% for stable storage).
  • UV-Vis Spectroscopy : Monitor colorimetric changes (absorbance at 420 nm) to detect oxidation.
  • GC-MS : Identify volatile degradation byproducts (e.g., tetrahydrofuran) .

Q. Methodological Notes

  • Data Contradiction Analysis : For pharmacological studies, use enzyme inhibition assays (e.g., ADH/ALDH inhibitors like 4-methylpyrazole) to isolate metabolic vs. direct effects .
  • Polymer Synthesis : Pre-dry monomers (e.g., butane-1,4-diol at 80°C under vacuum) to prevent side reactions .
  • Safety Protocols : Handle 2-propenoic acid derivatives in fume hoods due to volatility and irritation risks .

Properties

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

butane-1,4-diol;prop-2-enoic acid

InChI

InChI=1S/C4H10O2.2C3H4O2/c5-3-1-2-4-6;2*1-2-3(4)5/h5-6H,1-4H2;2*2H,1H2,(H,4,5)

InChI Key

OASGATRVPUDXHX-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)O.C=CC(=O)O.C(CCO)CO

Origin of Product

United States

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